4-iodo-N-[3-(methylthio)phenyl]benzamide
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Overview
Description
“4-iodo-N-[3-(methylthio)phenyl]benzamide” is a chemical compound. It contains an iodine atom attached to a benzene ring, which is further connected to an amide group (benzamide). Another benzene ring is attached to the nitrogen of the amide group, which carries a methylthio group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or anhydride to form the amide bond. The iodine and methylthio groups would likely be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two aromatic rings connected by an amide linkage. The iodine atom would be attached to one of the aromatic rings, while the other ring would carry a methylthio group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the iodine atom could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amide group could be hydrolyzed to give a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the iodine atom and the amide group could increase its polarity and potentially its boiling and melting points .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-iodo-N-(3-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INOS/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFPTYBUYULLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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